N-(Azido-PEG2)-N-Fluorescein-PEG4-acid

LogP Hydrophilicity Bioconjugation

Procure N-(Azido-PEG2)-N-Fluorescein-PEG4-acid (CAS 2086689-06-5) as a high-purity, multifunctional linker. Its unique PEG2/PEG4 architecture and low LogP (0.48) provide superior aqueous solubility and minimized non-specific binding compared to analogues. Ideal for direct bioconjugation, SPAAC live-cell imaging, and compact PROTAC synthesis. Non-cleavable. ≥98% purity ensures consistent results. Buy for advanced fluorescent probe development.

Molecular Formula C38H45N5O13S
Molecular Weight 811.9 g/mol
CAS No. 2086689-06-5
Cat. No. B609439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azido-PEG2)-N-Fluorescein-PEG4-acid
CAS2086689-06-5
SynonymsN-(Azido-PEG2)-N-Fluorescein-PEG4-acid
Molecular FormulaC38H45N5O13S
Molecular Weight811.9 g/mol
Structural Identifiers
InChIInChI=1S/C38H45N5O13S/c39-42-40-8-12-50-16-17-51-13-9-43(10-14-52-18-20-54-22-21-53-19-15-49-11-7-35(46)47)37(57)41-26-1-4-30-29(23-26)36(48)56-38(30)31-5-2-27(44)24-33(31)55-34-25-28(45)3-6-32(34)38/h1-6,23-25,44-45H,7-22H2,(H,41,57)(H,46,47)
InChIKeyNJEUQTQEGQWTHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Azido-PEG2)-N-Fluorescein-PEG4-acid (CAS 2086689-06-5): Technical Baseline and Procurement Context


N-(Azido-PEG2)-N-Fluorescein-PEG4-acid (CAS 2086689-06-5) is a multifunctional polyethylene glycol (PEG)-based linker that integrates an azide group, a fluorescein dye, and a terminal carboxylic acid . It is a novel, potent fluorescein dye analogue designed for bioconjugation, imaging, and probe development, where the PEG2 and PEG4 spacers enhance solubility and flexibility . The compound is primarily utilized in click chemistry and PROTAC (PROteolysis TArgeting Chimera) synthesis .

N-(Azido-PEG2)-N-Fluorescein-PEG4-acid: Why Direct Substitution with Close Analogs Risks Experimental Failure


Despite sharing a core fluorescein and PEG linker architecture, N-(Azido-PEG2)-N-Fluorescein-PEG4-acid exhibits distinct physicochemical properties compared to its closest structural analogues, such as N-(Azido-PEG3)-N-Fluorescein-PEG4-acid or N-(Azido-PEG2)-N-Fluorescein-PEG3-acid. Critical differences in calculated LogP values, which impact solubility and potential non-specific binding in aqueous biological systems, preclude simple interchangeability . Furthermore, the specific combination of PEG2 and PEG4 spacers offers a unique spatial and flexibility profile that directly affects conjugation efficiency and the functional performance of downstream conjugates in imaging and PROTAC applications . Assuming generic substitution without verifying these quantitative parameters can lead to inconsistent results, altered bioconjugate behavior, and failed experiments.

N-(Azido-PEG2)-N-Fluorescein-PEG4-acid: Quantitative Differentiation Evidence for Procurement Decisions


LogP Comparison: Quantifying Enhanced Hydrophilicity Versus N-(Azido-PEG3)-N-Fluorescein-PEG4-acid

The target compound, N-(Azido-PEG2)-N-Fluorescein-PEG4-acid, demonstrates a calculated LogP of 0.48 , indicating significantly higher hydrophilicity compared to its direct analogue N-(Azido-PEG3)-N-Fluorescein-PEG4-acid (CAS 2100306-72-5), which has a reported LogP of 2.6 . This 2.12-unit difference in LogP translates to a markedly lower predicted octanol-water partition coefficient for the target compound, which is critical for minimizing non-specific hydrophobic interactions in aqueous biological assays and improving solubility in buffer systems.

LogP Hydrophilicity Bioconjugation Solubility

LogP Comparison: Superior Hydrophilicity Versus N-(Azido-PEG2)-N-Fluorescein-PEG3-acid

A direct comparison with another close analogue, N-(Azido-PEG2)-N-Fluorescein-PEG3-acid (CAS 2086689-04-3), further underscores the unique hydrophilicity of the target compound. The target compound has a LogP of 0.48 , while the comparator, featuring a shorter PEG3 acid spacer, has a calculated LogP of 2.9 . This 2.42-unit difference is substantial and indicates that the target compound, with its PEG4-acid arm, is much more water-soluble than its PEG3-acid counterpart.

LogP Hydrophilicity PEG Linker Aqueous Solubility

Molecular Weight and Spacer Length Differentiation for PROTAC Linker Design

The target compound possesses a molecular weight of 811.85 g/mol and a specific PEG2/PEG4 spacer configuration . This contrasts with the commonly referenced PROTAC linker N-(Azido-PEG3)-N-Fluorescein-PEG4-acid, which has a higher molecular weight of 855.91 g/mol and a PEG3/PEG4 configuration . The target compound offers a 5.1% lower molecular weight, which may be advantageous in minimizing the overall size of PROTAC constructs. Furthermore, the PEG2 spacer adjacent to the azide provides a distinct spatial arrangement compared to the PEG3 spacer in the analogue, potentially influencing the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction and the subsequent conformation of the linker in a ternary complex.

PROTAC Linker Molecular Weight PEG Spacer Bioconjugation

Purity and Quality Control Specifications for Reliable Bioconjugation Workflows

The target compound is supplied with a guaranteed purity of ≥95% as determined by HPLC-MS or NMR . This purity threshold is consistent with industry standards for research-grade PEG linkers used in sensitive bioconjugation applications. While this is a class-level specification, it is a critical procurement criterion. The defined purity ensures batch-to-batch consistency and minimizes the risk of side reactions from impurities during click chemistry or amide coupling steps.

Purity QC HPLC Bioconjugation

N-(Azido-PEG2)-N-Fluorescein-PEG4-acid: Optimal Application Scenarios Based on Quantitative Differentiation


Aqueous Bioconjugation and Live-Cell Imaging Workflows

Based on its low LogP of 0.48, which is 2.12 units lower than its PEG3 analogue , N-(Azido-PEG2)-N-Fluorescein-PEG4-acid is optimally suited for applications requiring high water solubility and minimal non-specific binding. This makes it a preferred choice for direct bioconjugation to proteins or antibodies in aqueous buffers, as well as for copper-free click chemistry (SPAAC) in live-cell imaging, where reduced hydrophobicity can lower background fluorescence and improve signal-to-noise ratios.

Synthesis of Compact PROTAC Molecules for SAR Studies

Given its lower molecular weight (811.85 g/mol) compared to the N-(Azido-PEG3)-N-Fluorescein-PEG4-acid analogue (855.91 g/mol) , this linker is the rational choice for generating smaller, more compact PROTAC candidates. This is particularly relevant in structure-activity relationship (SAR) campaigns aimed at optimizing cellular permeability and minimizing the overall size of the heterobifunctional degrader molecule, which can be a critical determinant of oral bioavailability and target engagement.

Development of Dual-Functional Probes Requiring Amine Coupling and Click Chemistry

The combination of a terminal carboxylic acid for efficient amide coupling and an azide group for click chemistry, all within a linker featuring PEG2 and PEG4 spacers for enhanced flexibility , makes this compound ideal for constructing advanced fluorescent probes. It is particularly well-suited for sequential bioconjugation strategies where the acid is first used to attach the linker to an amine-containing biomolecule (e.g., a peptide or antibody), followed by a click reaction to introduce a secondary reporter or targeting moiety.

Fluorescence-Based Tracking in Polymer and Nanoparticle Synthesis

The high-purity specification (≥95%) and the compound's ability to incorporate both fluorescent and reactive groups make it a reliable building block for materials science applications. It can be used to synthesize fluorescently labeled polymers or functionalize nanoparticles, enabling quantitative tracking of these materials in complex biological environments. The defined quality control ensures that the resulting material properties are consistent and that the fluorescence signal is directly attributable to the intended conjugate.

Technical Documentation Hub

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